2-Methyl-1-(3-phenylpropyl)piperazine belongs to the class of aryl-1,4-dialkyl-piperazine derivatives. These compounds are known to interact with biogenic amine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) [, ]. While the specific role of 2-Methyl-1-(3-phenylpropyl)piperazine in scientific research is not directly addressed in the provided papers, its structural similarity to other investigated molecules suggests potential applications in studying neurotransmitter reuptake and related pharmacological processes.
2-Methyl-1-(3-phenylpropyl)piperazine is a chemical compound classified within the piperazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has garnered interest due to its potential as a pharmacological agent, particularly in the context of neurological disorders and other therapeutic areas. Its chemical structure features a piperazine ring substituted with a methyl group and a 3-phenylpropyl group, which contributes to its unique properties and interactions with biological targets.
This compound can be identified by its CAS number 58029-99-5. It is classified under organic compounds, specifically as an amine and piperazine derivative. The piperazine structure is characterized by a six-membered ring containing two nitrogen atoms, which is a common motif in many pharmaceuticals due to its ability to interact with various neurotransmitter receptors.
The synthesis of 2-Methyl-1-(3-phenylpropyl)piperazine can be achieved through several methods:
The molecular formula of 2-Methyl-1-(3-phenylpropyl)piperazine is C14H22N2. The structural representation includes:
2-Methyl-1-(3-phenylpropyl)piperazine can participate in various chemical reactions:
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral conditions | Ketones or carboxylic acids |
Reduction | Lithium aluminium hydride | Tetrahydrofuran | Alcohols or amines |
Substitution | Alkyl halides | Sodium hydroxide (base) | Alkylated piperazine derivatives |
The mechanism of action for 2-Methyl-1-(3-phenylpropyl)piperazine primarily involves its interaction with gamma-Aminobutyric acid (GABA) receptors. It acts as an agonist at these receptors, leading to hyperpolarization of nerve endings. This results in effects such as muscle relaxation and potential flaccid paralysis in certain organisms. The binding affinities for various receptor subtypes may vary based on structural modifications.
The physical properties include:
Key chemical properties include:
The stability of this compound under various conditions (pH, temperature) has been studied, indicating that it remains stable under neutral to slightly alkaline conditions but may degrade under extreme acidic or basic environments.
2-Methyl-1-(3-phenylpropyl)piperazine has several scientific applications:
The molecular architecture of 2-methyl-1-(3-phenylpropyl)piperazine exhibits deliberate homology to prototypical DAT inhibitors, positioning it within a well-established structure-activity relationship (SAR) framework:
Piperazine Core Optimization: The 2-methyl substituent on the piperazine ring introduces steric and electronic perturbations distinct from unsubstituted analogs like GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine). Research demonstrates that N-alkylation patterns on piperazine profoundly influence DAT binding kinetics. While GBR 12909 features a bis(4-fluorophenyl)methoxyethyl group on one piperazine nitrogen and a 3-phenylpropyl on the other, 2-methyl-1-(3-phenylpropyl)piperazine simplifies this topology while retaining the critical phenylpropyl anchor. Molecular modeling suggests the 2-methyl group may impose conformational constraints on the piperazine ring, potentially altering orientation within the DAT binding pocket [1] [8] [9].
Phenylpropyl Spacer Mimicry: The three-carbon chain linking the phenyl ring to the piperazine nitrogen (Ph-CH₂-CH₂-CH₂-N) is a hallmark of high-affinity DAT ligands. Studies on GBR analogs confirm that shortening or lengthening this spacer significantly reduces DAT affinity. This spacer optimally positions the aromatic system for π-stacking or hydrophobic interactions within transmembrane domain 6 (TMD6) of DAT, a region critical for substrate binding [1] [9].
Table 1: Structural and Binding Affinity Comparison of Key DAT Ligands
Compound | Key Structural Features | DAT Ki (nM) | SERT/DAT Selectivity Ratio | Primary Target |
---|---|---|---|---|
GBR 12909 | Bis(4-F-phenyl)methoxyethyl + 3-phenylpropylpiperazine | 3.7 ± 0.4 | 35 | DAT |
GBR 12935 | Diphenylmethoxyethyl + 3-phenylpropylpiperazine | 3.7 ± 0.3 | 168 | DAT |
Rimcazole | Dual piperazine-benzimidazolone | ~200 | Moderate DAT preference | σ receptor / DAT |
2-Methyl-1-(3-phenylpropyl)piperazine | N-(3-phenylpropyl), 2-methylpiperazine | Under investigation | Not determined | DAT (Predicted) |
mCPP | meta-Chlorophenylpiperazine | >1000 | <1 (SERT-preferring) | SERT / 5-HT receptors |
Piperazine derivatives demonstrate compelling mechanistic versatility for SUD treatment, with 2-methyl-1-(3-phenylpropyl)piperazine embodying several key attributes:
DAT Occupancy without Substrate Activity: Unlike amphetamine-like releasers (e.g., MDMA, MDPV) that induce monoamine efflux, high-affinity piperazine ligands like GBR 12909 act as pure uptake inhibitors. They bind DAT with cocaine-like affinity but exhibit distinct pharmacodynamic profiles characterized by slower dissociation kinetics and prolonged occupancy. This "atypical" inhibition is theorized to normalize dopamine signaling without eliciting reinforcing effects. Computational docking suggests 2-methyl-1-(3-phenylpropyl)piperazine likely occupies the S1 binding site of DAT, overlapping with the tropane binding site of cocaine but potentially forming distinct interactions with residues in transmembrane helices 1, 3, and 6 (e.g., D79, S422, F326) due to its flexible alkyl chain and substituted piperazine [4] [7] [9].
Mitigation of Cocaine Reward Pathways: Preclinical evidence indicates that high-DAT-affinity piperazines can attenuate cocaine self-administration. GBR 12909 analogs reduce cocaine-seeking behavior in rodent models, likely via sustained DAT blockade that diminishes the dopamine "spike" induced by cocaine. The phenylpropylpiperazine scaffold’s metabolic stability—potentially enhanced by the 2-methyl group against N-dealkylation—could support long-duration effects crucial for relapse prevention. Functional studies show piperazines with 3-phenylpropyl groups exhibit >100-fold selectivity for DAT over SERT (e.g., compounds 16 and 18 in GBR analog studies), a critical factor for minimizing off-target effects associated with serotonin modulation [1] [8] [9].
Table 2: Functional Activity Profiles of Representative Piperazines at Monoamine Transporters
Compound | DAT Uptake Inhibition IC₅₀ (nM) | SERT Uptake Inhibition IC₅₀ (nM) | Release Induction (DA/5-HT) | Therapeutic Rationale for SUDs |
---|---|---|---|---|
Cocaine | 478 ± 52 | 304 ± 45 | Weak (DA) | Reinforcing comparator; DAT/SERT blocker |
GBR 12909 | 4.8 ± 0.6 | 1320 ± 150 | None | Prototype long-acting DAT inhibitor |
(S)-5 (GBR analog) | 0.75 ± 0.03 | 230 ± 7 | None | High DAT potency/selectivity |
mCPP | >10,000 | 120 ± 15 | Potent 5-HT releaser | Serotonergic side effects; not DAT-targeted |
2-Methyl-1-(3-phenylpropyl)piperazine | In vitro characterization pending | In vitro characterization pending | Predicted: None | Potential long-acting DAT blocker for cocaine pharmacotherapy |
Despite its structural promise, 2-methyl-1-(3-phenylpropyl)piperazine remains pharmacologically underexplored, highlighting critical research needs:
Definitive Binding and Functional Profiling: Quantitative data on DAT/SERT/NET binding affinity (Ki/IC₅₀) and functional uptake inhibition are absent for this specific analog. Empirical studies must establish whether the 2-methyl group enhances or diminishes DAT affinity relative to unsubstituted analogs like 1-(3-phenylpropyl)piperazine. Molecular dynamics simulations using DAT homology models (e.g., based on Drosophila DAT or hSERT crystal structures) could predict binding poses and residue interactions (e.g., with D79, F155, S422) to prioritize synthesis [1] [7] [9].
Stereochemical Optimization: If the 2-methyl group creates a chiral center (dependent on piperazine conformation), enantioselective DAT binding may occur—a phenomenon observed in other asymmetric piperazines like the 2-fluoro-substituted GBR analog (S)-10 (Ki DAT = 2.7 nM) versus (R)-10 (Ki DAT = 22 nM). Resolution of enantiomers and chiral pharmacology studies are essential [1] [8].
Metabolic Fate and PK/PD Modeling: Piperazines often undergo N-dealkylation, N-oxidation, or aromatic hydroxylation. The 2-methyl group could impede hepatic CYP450-mediated metabolism (e.g., CYP3A4, CYP2D6), prolonging half-life. Comparative metabolite identification using liver microsomes and stability assays are warranted. Pharmacokinetic parameters (brain penetration, Tmax, t½) must be quantified to assess therapeutic potential [1] [5].
Behavioral Efficacy Screening: Validation in animal models of cocaine reward (e.g., self-administration, conditioned place preference) and relapse (e.g., reinstatement paradigms) is crucial. Target engagement should be confirmed via microdialysis measuring extracellular dopamine in the nucleus accumbens after systemic administration [4] [10].
Table 3: Critical Research Questions for 2-Methyl-1-(3-phenylpropyl)piperazine
Research Domain | Key Questions | Methodological Approaches |
---|---|---|
Molecular Pharmacology | What are Ki values for DAT, SERT, NET? Does it act as inhibitor or releaser? | Radioligand binding ([³H]WIN35428, [³H]paroxetine); Synaptosomal uptake assays; Electrophysiology (oocytes) |
Structural Biology | How does 2-methyl group alter piperazine conformation/DAT binding pose? | Molecular docking (hDAT crystal structure); Molecular dynamics simulations |
Stereochemistry | Do enantiomers exhibit differential transporter activity? | Chiral resolution; Enantiomer-specific binding/functional testing |
Drug Metabolism | Does 2-methyl confer metabolic stability vs. N-dealkylation? Major metabolites? | Liver microsome assays; LC-MS/MS metabolite identification |
Behavioral Efficacy | Can it reduce cocaine self-administration or relapse-like behavior? | Rat intravenous self-administration; Reinstatement models |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: